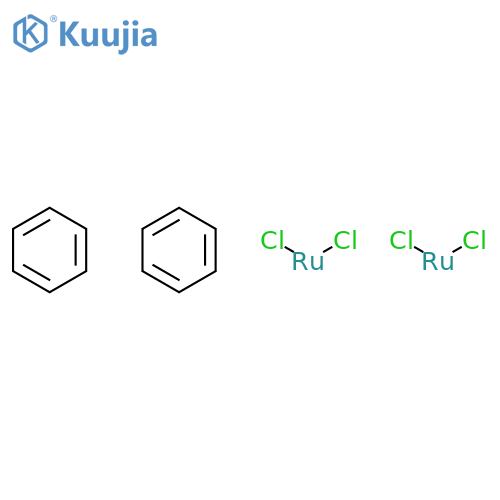Cas no 37366-09-9 (Benezeneruthenium(II) Chloride Dimer)

37366-09-9 structure
商品名:Benezeneruthenium(II) Chloride Dimer
CAS番号:37366-09-9
MF:C12H12Cl4Ru2
メガワット:500.175679206848
MDL:MFCD00064686
CID:54699
PubChem ID:24860964
Benezeneruthenium(II) Chloride Dimer 化学的及び物理的性質
名前と識別子
-
- Benzeneruthenium(II) chloride dimer
- Benzeneruthenium(II) chloride
- [Ru(C6H6)Cl2]2
- benzene,dichlororuthenium
- (Benzene)dichlororuthenium dimer
- Benzene Ruthenium (Ⅱ) Chloride
- Benzeneruthenium dichloride dimer
- Bis(benzene)tetrachlorodiruthenium
- Bis[(benzene)dichlororuthenium]
- Bis[(benzene)dichlororuthenium] Dibenzenetetrachlorodiruthenium
- Dibenzenetetrachlorodiruthenium
- Dichloro(benzene)ruthenium(II) dimer
- Benzene,ruthenium complex
- Bis((h6-benzene)chloro(m-chloro)ruthenium)
- Bis((h6-benzene)dichlororuthenium)
- Bis(benzene)di-m-chlorodichlorodiruthenium
- Bis(h6-benzene)di-m-chlorodichlorodiruthenium
- Bis(h6-benzene)tetrachlorodiruthenium
- Bis(p-benzeneruthenium dichloride)
- Bis[dichloro[h6-(benzene)]ruthenium]
- m-Dichloro-bis(benzenechlororuthenium(II))
- Benzenerutheniumdichloride dimer
- Benezeneruthenium(II) Chloride Dimer
-
- MDL: MFCD00064686
- インチ: 1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4
- InChIKey: YGXMUPKIEHNBNQ-UHFFFAOYSA-J
- ほほえんだ: C1=CC=CC=C1.C2=CC=CC=C2.[Ru+2].[Cl-].[Cl-].[Ru+2].[Cl-].[Cl-]
計算された属性
- せいみつぶんしりょう: 499.77800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 250℃
- PSA: 0.00000
- LogP: 6.13120
- ようかいせい: 未確定
Benezeneruthenium(II) Chloride Dimer セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD115559)
- リスク用語:R36/37/38
- セキュリティ用語:S26
Benezeneruthenium(II) Chloride Dimer 税関データ
- 税関コード:28439000
Benezeneruthenium(II) Chloride Dimer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102946-10g |
Benzeneruthenium(II) chloride dimer |
37366-09-9 | 95% | 10g |
$*** | 2023-05-30 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 683221-2G |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | Umicore | 2G |
¥2697.24 | 2022-02-24 | |
| Alichem | A019087498-5g |
Dichloro(benzene)ruthenium(II) dimer |
37366-09-9 | 95% | 5g |
$388.80 | 2023-09-02 | |
| TRC | B997115-250mg |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 250mg |
$ 104.00 | 2023-09-08 | ||
| Chemenu | CM102946-5g |
Benzeneruthenium(II) chloride dimer |
37366-09-9 | 95% | 5g |
$337 | 2021-08-06 | |
| Alichem | A019087498-25g |
Dichloro(benzene)ruthenium(II) dimer |
37366-09-9 | 95% | 25g |
$1113.02 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011561-1g |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 97% | 1g |
¥254 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 341568-5G |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 5G |
3849.8 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 683221-500MG |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | Umicore | 500MG |
¥915.97 | 2022-02-24 | |
| abcr | AB354235-1 g |
Benzeneruthenium(II) chloride, dimer, 97%; . |
37366-09-9 | 97% | 1 g |
€161.00 | 2023-07-19 |
Benezeneruthenium(II) Chloride Dimer サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:37366-09-9)二氯苯基钌(II)二聚体
注文番号:LE25922527
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Benezeneruthenium(II) Chloride Dimer 関連文献
-
Yucang Liang Nanoscale Adv. 2021 3 6827
-
Rena Boerhan,Weize Sun,Na Tian,Youchao Wang,Jian Lu,Chao Li,Xuexin Cheng,Xuesong Wang,Qianxiong Zhou Dalton Trans. 2019 48 12177
-
Vimal Parekh,James A. Ramsden,Martin Wills Catal. Sci. Technol. 2012 2 406
-
Rina Soni,Fung Kei Cheung,Guy C. Clarkson,Jose E. D. Martins,Mark A. Graham,Martin Wills Org. Biomol. Chem. 2011 9 3290
-
5. Hydrogen activation by arene ruthenium complexes in aqueous solution. Part 2. Build-up of cationic tri- and tetra-nuclear ruthenium clusters with hydrido ligandsG?tz Meister,Gerd Rheinwald,Helen Stoeckli-Evans,Georg Süss-Fink J. Chem. Soc. Dalton Trans. 1994 3215
37366-09-9 (Benezeneruthenium(II) Chloride Dimer) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37366-09-9)Benezeneruthenium(II) Chloride Dimer

清らかである:99%
はかる:25g
価格 ($):501.0
atkchemica
(CAS:37366-09-9)Benezeneruthenium(II) Chloride Dimer

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




